Acetylcholine-1,1,2,2-d4 bromide

Vue d'ensemble

Description

Acetylcholine-1,1,2,2-d4 bromide is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of acetylcholine bromide, where the hydrogen atoms at positions 1, 1, 2, and 2 are replaced with deuterium. This compound is valuable in various fields, including chemistry, biology, and medicine, due to its role as a neurotransmitter and its applications in metabolic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetylcholine-1,1,2,2-d4 bromide typically involves the deuteration of acetylcholine bromide. The process begins with the preparation of deuterated choline, which is then acetylated to form acetylcholine-1,1,2,2-d4. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Acetylcholine-1,1,2,2-d4 bromide undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromide ion is replaced by other nucleophiles.

Hydrolysis: The ester bond in this compound can be hydrolyzed to produce choline and acetic acid

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions for substitution reactions.

Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions.

Major Products

Applications De Recherche Scientifique

Neuropharmacology Research

Acetylcholine-1,1,2,2-d4 bromide is extensively used in neuropharmacology to study cholinergic signaling pathways. The compound acts as a selective agonist for acetylcholine receptors, facilitating the examination of receptor dynamics and neurotransmitter interactions.

Case Study:

In a study investigating the role of muscarinic receptors in cognitive function, researchers utilized this compound to trace acetylcholine release in neuronal cultures. The findings indicated that modulating these receptors could enhance cognitive performance in animal models of Alzheimer's disease .

Metabolic Studies

The stable isotope labeling provided by this compound allows for precise metabolic tracking in various biological systems. This application is particularly relevant in studies involving the metabolism of neurotransmitters and their effects on physiological processes.

Data Table: Metabolic Pathways Involved with this compound

Pharmacokinetics and Drug Development

The compound is instrumental in pharmacokinetic studies where its isotopic labeling aids in understanding drug absorption, distribution, metabolism, and excretion (ADME) profiles. This is particularly useful in developing new therapeutics targeting cholinergic systems.

Case Study:

A recent investigation into a novel M4 muscarinic receptor agonist utilized this compound to determine the pharmacokinetic properties of the drug candidate. The study demonstrated that the labeled compound provided clear insights into receptor binding affinities and metabolic pathways .

Toxicological Assessments

This compound is also applied in toxicological studies to evaluate the effects of various substances on cholinergic signaling. By using deuterated compounds, researchers can differentiate between endogenous and exogenous sources of acetylcholine.

Data Table: Toxicological Effects Assessed with this compound

| Substance | Effect on Cholinergic System | Reference |

|---|---|---|

| Propranolol | Modulates airway smooth muscle response | PMC5638219 |

| Histamines | Interactions with acetylcholine release | PMC5638219 |

Development of Diagnostic Tools

The compound's unique properties make it suitable for developing diagnostic tools that can assess cholinergic dysfunctions in various diseases. This includes applications in imaging techniques where labeled compounds are used to visualize receptor distributions.

Case Study:

In a diagnostic imaging study for Alzheimer's disease patients, this compound was employed to visualize changes in cholinergic receptor density using positron emission tomography (PET). Results indicated significant alterations in receptor availability correlating with cognitive decline .

Mécanisme D'action

Acetylcholine-1,1,2,2-d4 bromide exerts its effects by binding to muscarinic and nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including muscle contraction, neurotransmission, and modulation of heart rate. The binding of acetylcholine to these receptors triggers a cascade of intracellular events, leading to the desired physiological response .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetylcholine Bromide: The non-deuterated form of acetylcholine-1,1,2,2-d4 bromide.

Choline Bromide: A precursor in the synthesis of acetylcholine.

Muscarine Iodide: Another cholinergic compound with similar physiological effects

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic and kinetic studies. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .

Activité Biologique

Acetylcholine-1,1,2,2-d4 bromide is a deuterated form of acetylcholine (ACh), a pivotal neurotransmitter in both the peripheral and central nervous systems. This compound is utilized in various research applications to study cholinergic signaling and its implications in neurological functions and disorders. This article explores the biological activity of this compound through a comprehensive review of relevant studies, including data tables and case studies.

Overview of Acetylcholine

Acetylcholine plays a critical role in neurotransmission at the neuromuscular junction and within the central nervous system. It functions as both a neurotransmitter and a neuromodulator, influencing neuronal excitability, synaptic plasticity, and various behaviors. The diversity of its effects is mediated by its interaction with nicotinic and muscarinic receptors .

Acetylcholine exerts its effects primarily through two types of receptors:

- Nicotinic Acetylcholine Receptors (nAChRs) : These are ionotropic receptors that mediate fast synaptic transmission.

- Muscarinic Acetylcholine Receptors (mAChRs) : These are G-protein-coupled receptors that modulate slower synaptic responses and are involved in various physiological processes including heart rate regulation and smooth muscle contraction.

The introduction of deuterium in this compound allows for stable isotope labeling studies to trace metabolic pathways and receptor interactions without altering the biological activity significantly.

Inhibition Studies

Research has indicated that acetylcholine derivatives can act as inhibitors of cholinesterases (AChE and BuChE), enzymes responsible for the hydrolysis of acetylcholine. For example, studies have shown that certain compounds exhibit IC50 values ranging from 6 µM to 26 µM against these enzymes . The inhibition of AChE can enhance cholinergic signaling, making these compounds potential candidates for treating conditions like Alzheimer's disease.

Cholinergic Modulation

Acetylcholine's role as a neuromodulator is evident in its ability to regulate synaptic transmission across various brain regions. It alters neuronal excitability and influences behaviors related to attention, learning, and memory. The modulation by acetylcholine can lead to adaptive behaviors in response to environmental stimuli .

Case Studies

Case Study 1: Neuromodulation Effects

In a study examining the effects of cholinergic signaling on drug addiction behaviors, it was found that acetylcholine enhances reward-related behaviors by modulating dopaminergic pathways. This indicates the potential therapeutic applications of acetylcholine analogs in addiction treatment .

Case Study 2: Airway Inflammation

Research on muscarinic receptor antagonists has shown that they can reduce airway inflammation by blocking the effects of acetylcholine released during inflammatory responses. This highlights the therapeutic potential of acetylcholine modulation in respiratory diseases such as asthma and COPD .

Table 1: Inhibition Potency of Acetylcholine Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Acetylcholine-1,1,2,2-d4 | 6 | AChE |

| Compound B1 | 9.4 | rChAT |

| Compound E1 | 14 | BuChE |

Table 2: Effects of Cholinergic Modulation on Behavior

Propriétés

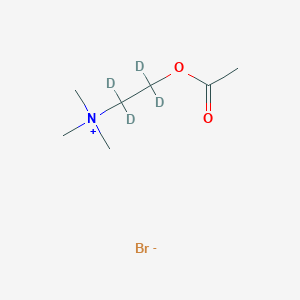

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-NXMSQKFDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.